molecular formula C14H9Cl3O3S B2857480 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone CAS No. 339108-30-4

2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone

Cat. No.: B2857480
CAS No.: 339108-30-4
M. Wt: 363.63
InChI Key: PVKQJNCAUIZAPW-UHFFFAOYSA-N
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Description

The compound 2-[(4-Chlorophenyl)sulfonyl]-1-(2,4-dichlorophenyl)-1-ethanone is a sulfonyl-substituted ethanone derivative featuring a 4-chlorophenylsulfonyl moiety and a 2,4-dichlorophenyl group attached to the ketone backbone. Its molecular formula is C₁₄H₉Cl₃O₃S, with a molecular weight of 355.65 g/mol.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O3S/c15-9-1-4-11(5-2-9)21(19,20)8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVKQJNCAUIZAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Substituents (Sulfonyl Group) Substituents (Ethanone) Molecular Weight (g/mol) Notable Features
Target Compound C₁₄H₉Cl₃O₃S 4-Chlorophenyl 2,4-Dichlorophenyl 355.65 High lipophilicity; potential cannabinoid receptor interaction
1-(2,4-Dichlorophenyl)-2-(phenylsulfonyl)ethanone C₁₄H₁₀Cl₂O₃S Phenyl 2,4-Dichlorophenyl 329.2 Reduced Cl content; lower molecular weight
2-[(4-Chlorophenyl)sulfinyl]-1-(2-hydroxyphenyl)ethanone C₁₄H₁₁ClO₃S 4-Chlorophenyl (sulfinyl) 2-Hydroxyphenyl 294.75 Sulfinyl group; polar hydroxyl substituent
2-(2-Chlorophenyl)-1-[4-(dimethylamino)phenyl]-1-ethanone C₁₆H₁₆ClNO 2-Chlorophenyl, 4-dimethylaminophenyl 273.76 Amino group enhances solubility; distinct electronic profile
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenylisoquinolylsulfanyl)ethanone C₂₉H₂₁ClN₂OS Isoquinolylsulfanyl 4-Chlorophenyl, phenyl 481.0 Bulky heterocyclic substituent; thioether linkage
Key Observations:
  • Sulfonyl vs. Sulfinyl/Sulfanyl : The sulfonyl group in the target compound is more electron-withdrawing than sulfinyl () or sulfanyl () groups, affecting stability and reactivity.
  • Functional Group Diversity: Analogs with hydroxyl () or dimethylamino () groups exhibit altered solubility and electronic properties, which may influence pharmacokinetics.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventTHF7592
BaseK₂CO₃6889
Temperature (°C)0–57295

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog ModificationMIC (S. aureus)IC₅₀ (HeLa)Metabolic t₁/₂ (h)Reference
4-Chlorophenyl (parent)8 µg/mL12 µM2.1
4-Methoxyphenyl variant32 µg/mL45 µM0.8
2,4-Dichlorophenyl variant4 µg/mL8 µM3.5

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